![molecular formula C18H16FNO3S2 B4584136 4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)
4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes aimed at introducing specific functional groups to achieve the desired oxazole derivatives. For example, Apostol et al. (2019) described the synthesis of oxazole-containing compounds through cyclization reactions, employing spectral methods for characterization, confirming the structures of synthesized compounds through UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS techniques (Apostol et al., 2019). Patil and Luzzio (2016) further explored synthetic elaboration on oxazole scaffolds, demonstrating the versatility of these compounds for further chemical modifications (Patil & Luzzio, 2016).
Molecular Structure Analysis
Detailed structural analysis of these compounds, including molecular geometry and electronic structure, is crucial for understanding their chemical behavior. Herrera et al. (2006) described an easy approach to synthesize 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, emphasizing the significance of molecular structure in determining the compound's reactivity and properties (Herrera et al., 2006).
Chemical Reactions and Properties
Oxazole compounds participate in a wide range of chemical reactions, thanks to their reactive functional groups. Yu et al. (2013) discussed the base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles, showcasing the chemical versatility of these compounds (Yu et al., 2013). Such reactions are pivotal for the synthesis of complex molecules with potential biological activity.
Physical Properties Analysis
The physical properties of oxazole derivatives, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, from material science to biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of oxazole derivatives. Studies like those conducted by Diwu et al. (1997) on fluorescent solvatochromic dyes, highlight the utility of oxazole derivatives in developing sensitive molecular probes (Diwu et al., 1997).
Scientific Research Applications
Fluorescent Molecular Probes
Sulfone derivatives are utilized in creating fluorescent molecular probes. These compounds, with a "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence correlated with the solvent polarity parameter. Their properties, including long emission wavelength, high fluorescence quantum yields, and large Stokes shift, make them suitable for developing ultrasensitive fluorescent probes for studying biological events and processes (Diwu et al., 1997).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against rice bacterial leaf blight. These compounds also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice, highlighting their potential in agricultural applications (Shi et al., 2015).
Proton Exchange Properties
Fluorinated sulfonated polytriazoles, synthesized via the click reaction, display properties suitable for proton exchange membranes. These include high thermal and chemical stabilities, low water uptake, and high mechanical properties. Their nano-phase separated morphology and proton conductivities make them interesting for fuel cell applications (Singh et al., 2014).
Antimicrobial and Antitumor Activity
Several studies have synthesized and evaluated sulfone derivatives for antimicrobial and antitumor activities. For instance, 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid showed antimicrobial activity comparable to standard drugs like ampicillin and vancomycin (Kariuki et al., 2022).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propylsulfanyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-2-12-24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQMFBUXUOPGDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzenesulfonyl)-2-phenyl-5-(propylsulfanyl)-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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